2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one
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Overview
Description
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethers These compounds are characterized by the presence of an ether group (-O-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2-hydroxyphenol with 2,4,5-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)ethan-1-one: Lacks the trimethylphenyl group, making it less hydrophobic.
1-(2,4,5-Trimethylphenyl)ethan-1-one: Lacks the hydroxyphenoxy group, reducing its potential for hydrogen bonding.
2-(4-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one: Similar structure but with the hydroxyl group in a different position, affecting its reactivity.
Uniqueness
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one is unique due to the presence of both a hydroxyphenoxy group and a trimethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for hydrogen bonding.
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-8-13(3)14(9-12(11)2)16(19)10-20-17-7-5-4-6-15(17)18/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOHALZUBUMOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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